Ptp1B-IN-20

Diabetes Obesity Enzyme Selectivity

Non-selective PTP1B inhibitors frequently co-inhibit TCPTP, causing off-target disruption of T-cell functions and confounding diabetic phenotype readouts. Ptp1B-IN-20 (compound 4), an anthraquinone glycoside from Knoxia valerianoides, resolves this with >64-fold selectivity (PTP1B IC50=1.05 μM; TCPTP IC50=78.0 μM). • Mixed-type allosteric inhibitor binding between helices α3 and α6-mechanistically distinct from active-site-directed competitors. • >64-fold selectivity ensures TCPTP-mediated signaling remains intact, enabling unambiguous attribution of phenotypes to PTP1B inhibition in hepatocyte and adipocyte models. • Structurally validated binding mode serves as a rational-design template for next-generation PTP1B inhibitors via co-crystallization or advanced docking.

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Cat. No. B12402609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B-IN-20
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
InChIInChI=1S/C26H28O15/c1-7-12(4-9-15(16(7)29)17(30)8-2-3-10(27)19(32)14(8)18(9)31)40-26-24(37)22(35)21(34)13(41-26)6-39-25-23(36)20(33)11(28)5-38-25/h2-4,11,13,20-29,32-37H,5-6H2,1H3/t11-,13-,20+,21-,22+,23-,24-,25+,26-/m1/s1
InChIKeyFATNCJZCOOPLKZ-YJWXBJJPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ptp1B-IN-20: A Selective Anthraquinone Glycoside PTP1B Inhibitor for Metabolic Research


Ptp1B-IN-20 (compound 4) is an anthraquinone glycoside isolated from the plant Knoxia valerianoides, characterized as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B; IC50 = 1.05 μM). It demonstrates remarkable selectivity (>64-fold) over the highly homologous T-cell protein tyrosine phosphatase (TCPTP; IC50 = 78.0 μM) [1]. This compound targets a validated therapeutic target for type 2 diabetes and obesity, operating via a mixed-type inhibition mechanism and binding at an allosteric site between helices α3 and α6, distinguishing it from active site-directed inhibitors [1].

Why Generic PTP1B Inhibitors Cannot Substitute for Ptp1B-IN-20 in Preclinical Research


Generic substitution of PTP1B inhibitors is not feasible due to profound differences in selectivity profiles, binding mechanisms, and structural classes. Many PTP1B inhibitors lack sufficient selectivity over TCPTP, leading to potential off-target effects and confounding biological readouts [1]. Ptp1B-IN-20's >64-fold selectivity over TCPTP is among the highest reported for natural product-derived PTP1B inhibitors, ensuring specific modulation of insulin and leptin signaling without disrupting critical T-cell functions [2]. Furthermore, its mixed-type, allosteric inhibition mechanism is distinct from common competitive inhibitors, providing unique kinetic and binding characteristics essential for mechanistic studies [3].

Quantitative Evidence Guide: Why Ptp1B-IN-20 Outperforms Comparable PTP1B Inhibitors


Superior Selectivity Over TCPTP Compared to Clinical and Preclinical PTP1B Inhibitors

Ptp1B-IN-20 exhibits >64-fold selectivity for PTP1B (IC50 = 1.05 μM) over TCPTP (IC50 = 78.0 μM), a selectivity index that substantially exceeds that of many clinically advanced and tool compound PTP1B inhibitors [1]. This high selectivity is critical for avoiding off-target effects on T-cell signaling mediated by TCPTP inhibition [2].

Diabetes Obesity Enzyme Selectivity

Mixed-Type Inhibition Mechanism Confers Unique Kinetic Advantages

Enzyme kinetic studies identified Ptp1B-IN-20 as a mixed-type inhibitor of PTP1B, exhibiting both competitive and uncompetitive binding characteristics with respect to substrate [1]. This contrasts with many commonly used PTP1B inhibitors, such as Trodusquemine (non-competitive) [2], and Ertiprotafib (competitive) [3], and can influence the inhibitor's efficacy under varying substrate concentrations and physiological conditions.

Enzyme Kinetics Allosteric Inhibition Drug Discovery

Allosteric Binding Site Engagement Provides Enhanced Specificity

Molecular docking studies reveal that Ptp1B-IN-20 binds to an allosteric site on PTP1B located between helices α3 and α6, distinct from the highly conserved catalytic site targeted by many PTP1B inhibitors [1]. Binding to this unique allosteric region likely underpins its high selectivity for PTP1B over TCPTP, as the catalytic sites of these two phosphatases are nearly identical [2].

Allosteric Modulation Computational Chemistry Drug Design

Natural Product Origin Offers a Structurally Distinct Scaffold

Ptp1B-IN-20 is a naturally occurring anthraquinone glycoside derived from the medicinal plant Knoxia valerianoides, presenting a structurally distinct chemotype compared to the synthetic small-molecule PTP1B inhibitors dominating the field [1]. Its anthraquinone core with diglycoside substitution is chemically distinct from the phosphotyrosine mimetics, benzofurans, and thiazolidinediones commonly explored, offering a novel scaffold for optimization [2].

Natural Products Chemical Diversity Lead Discovery

Recommended Research Applications for Ptp1B-IN-20


In Vitro Validation of PTP1B-Specific Signaling Pathways

Utilize Ptp1B-IN-20 in cellular models (e.g., hepatocytes, adipocytes) to selectively inhibit PTP1B and assess its impact on insulin and leptin signaling pathways without off-target effects on TCPTP. The >64-fold selectivity ensures that observed phenotypes are primarily attributable to PTP1B inhibition [1].

Mechanistic Studies of Mixed-Type Inhibition

Employ Ptp1B-IN-20 in enzyme kinetic assays to investigate the consequences of mixed-type inhibition on substrate turnover and pathway dynamics. Compare its kinetic profile to competitive and non-competitive inhibitors to dissect inhibition modality-dependent cellular outcomes [2].

Structure-Based Drug Design Targeting the α3/α6 Allosteric Pocket

Leverage the known binding mode of Ptp1B-IN-20 at the α3/α6 allosteric site as a template for rational design of next-generation PTP1B inhibitors. Perform co-crystallization or advanced docking studies to optimize interactions and improve potency while maintaining selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ptp1B-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.